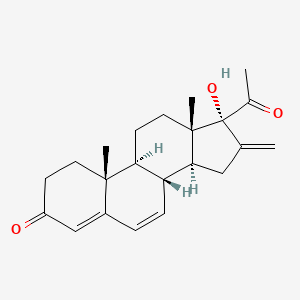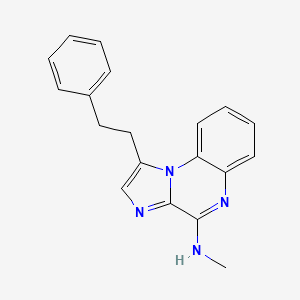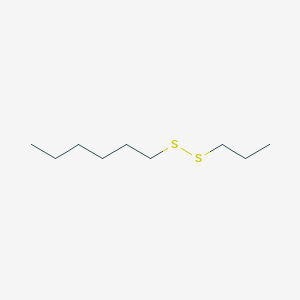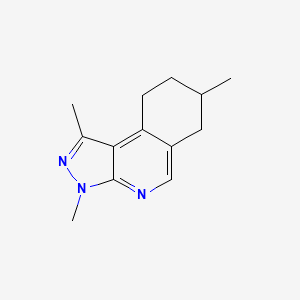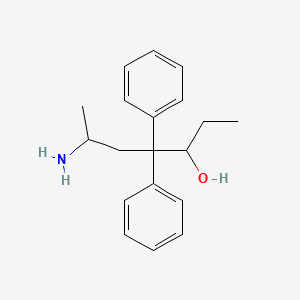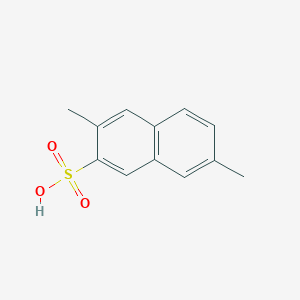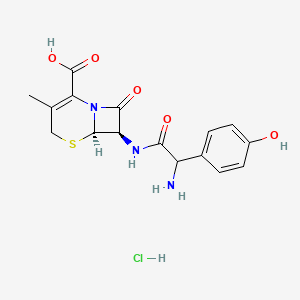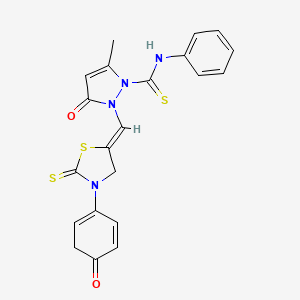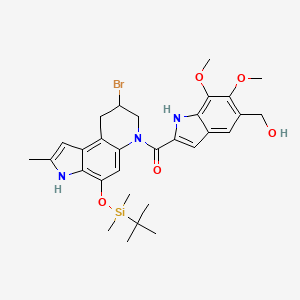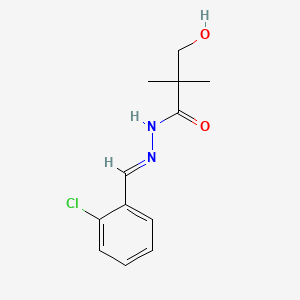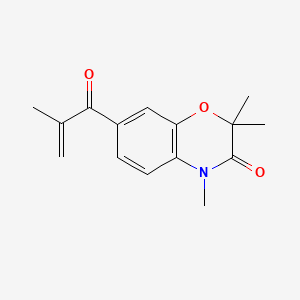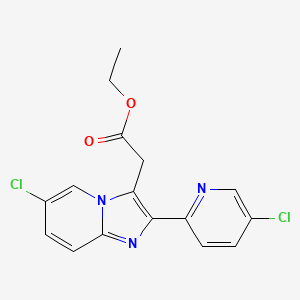![molecular formula C28H23NO12 B12741491 (2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid CAS No. 150134-47-7](/img/structure/B12741491.png)
(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY-28962 is a compound developed by Bristol-Myers Squibb, a prominent pharmaceutical company
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMY-28962 involves multiple steps, starting from readily available starting materials. The process typically includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of BMY-28962 is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
BMY-28962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert BMY-28962 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: In biological research, BMY-28962 is used to study cellular processes and molecular interactions.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: BMY-28962 is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.
Mechanism of Action
The mechanism of action of BMY-28962 involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of specific enzymes or activation of signaling pathways, ultimately influencing cellular functions.
Comparison with Similar Compounds
BMY-28962 can be compared with other compounds in its class, such as BMY-28142 and BMY-28864 While these compounds share some similarities, BMY-28962 is unique in its specific molecular structure and the particular pathways it targets
List of Similar Compounds
- BMY-28142
- BMY-28864
Properties
CAS No. |
150134-47-7 |
|---|---|
Molecular Formula |
C28H23NO12 |
Molecular Weight |
565.5 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO12/c1-8-3-10-18(25(36)16(8)27(38)29-14(7-30)28(39)40)19-12(24(35)23(10)34)6-13-20(26(19)37)22(33)11-4-9(41-2)5-15(31)17(11)21(13)32/h3-6,14,23-24,30-31,34-37H,7H2,1-2H3,(H,29,38)(H,39,40)/t14-,23+,24+/m1/s1 |
InChI Key |
WKKOEIKVBMLJQH-HMCSHOMXSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](CO)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(CO)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


